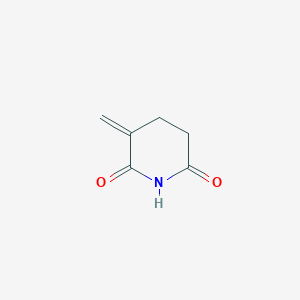

3-Methylidenepiperidine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methylidenepiperidine-2,6-dione is an unsaturated compound that has been isolated from coal tar. It is a colorless solid with a melting point between 200 and 220 degrees Celsius . The compound is known for its aliphatic and inorganic nature .

準備方法

The synthesis of 3-Methylidenepiperidine-2,6-dione can be achieved through various methods. One efficient method involves the use of abundant acetates and acrylamides with potassium tert-butoxide as a promoter. This process involves Michael addition and intramolecular nucleophilic substitution . Another method includes the reaction of the compound with acid to form a cyclic dinitrile, which then hydrolyzes to form an organic acid (e.g., glutarimide) and diamide .

化学反応の分析

3-Methylidenepiperidine-2,6-dione undergoes several types of chemical reactions:

Reduction: Reduction reactions can be performed using common reducing agents, but specific conditions and products are not extensively studied.

Substitution: The compound reacts with acids to form cyclic dinitriles, which hydrolyze to form organic acids and diamides.

科学的研究の応用

Chemical Properties and Structure

3-Methylidenepiperidine-2,6-dione is characterized by its piperidine ring structure with a methylidene group at the 3-position. Its molecular formula is C₆H₉NO₂. The compound exhibits significant solubility in water and stability under physiological conditions, making it a suitable candidate for pharmaceutical applications.

Immunomodulatory Effects

One of the most promising applications of this compound is its immunomodulatory activity. Research indicates that this compound can significantly inhibit the production of interleukin-12 (IL-12) while promoting the production of interleukin-10 (IL-10) in LPS-activated monocytes. This dual action suggests its potential utility in treating inflammatory and autoimmune diseases where an imbalance between these cytokines contributes to disease pathology .

Therapeutic Indications:

- Inflammatory Diseases: The compound has shown efficacy in conditions such as atopic dermatitis, psoriasis, and bronchial asthma.

- Autoimmune Disorders: It may be beneficial in managing rheumatoid arthritis, multiple sclerosis, and lupus erythematosus.

- Oncological Applications: There is potential for use in hematological malignancies like multiple myeloma and various solid tumors due to its immunomodulatory properties .

Case Studies and Clinical Trials

Several clinical studies have evaluated the therapeutic potential of this compound:

- Chronic Inflammatory Conditions: A study demonstrated that patients with chronic inflammatory diseases experienced reduced symptoms when treated with this compound, highlighting its role in modulating immune responses .

- Cancer Treatment: In oncology, preliminary trials indicated that the compound could enhance the efficacy of standard chemotherapy regimens by modulating immune responses against tumors .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Disease/Condition | Mechanism of Action | Evidence Level |

|---|---|---|---|

| Immunomodulation | Inflammatory diseases | Inhibits IL-12; promotes IL-10 | Moderate |

| Autoimmune disorders | Rheumatoid arthritis | Balances cytokine production | Moderate |

| Oncology | Multiple myeloma | Enhances immune response against tumors | Preliminary |

| Chronic pain states | Fibromyalgia | Modulates pain perception through immune pathways | Preliminary |

作用機序

The mechanism of action of 3-Methylidenepiperidine-2,6-dione involves its interaction with molecular targets and pathways. For instance, its derivatives are known to reduce WIZ protein expression levels and induce HbF protein expression, which are useful for treating sickle cell disease and β-thalassemia . The exact molecular targets and pathways involved in these processes are still under investigation.

類似化合物との比較

3-Methylidenepiperidine-2,6-dione can be compared with other similar compounds, such as:

3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This derivative is used for similar applications in treating sickle cell disease and β-thalassemia.

Other Piperidine-2,6-dione Derivatives: These compounds share similar chemical structures and properties but may have different applications and mechanisms of action.

生物活性

3-Methylidenepiperidine-2,6-dione, a compound belonging to the piperidine family, has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and research findings that highlight its significance in various biological contexts.

Chemical Structure and Properties

This compound is characterized by a unique structure that allows it to interact with various biological targets. Its chemical formula is C6H9N1O2, and it features a piperidine ring with a methylidene group at the 3-position and keto groups at the 2 and 6 positions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and cellular pathways:

- Enzyme Interaction : Similar compounds have shown the ability to interact with enzymes such as leukotriene A4 hydrolase and mitogen-activated protein kinase (MAPK) 14, suggesting that this compound may modulate inflammatory responses and cellular signaling pathways.

- Cellular Effects : The compound influences cell function by altering gene expression and cellular metabolism. It has been observed to affect the activity of specific enzymes, leading to changes in cellular responses.

Biological Activities

Research has identified several potential biological activities associated with this compound:

- Anticancer Properties : Studies indicate that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines. For example, its analogs have been explored for their ability to inhibit IL-12 production, which is crucial in cancer progression .

- Anti-inflammatory Effects : Given its interaction with enzymes involved in inflammatory pathways, there is potential for this compound to serve as an anti-inflammatory agent .

Case Studies and Research Findings

A selection of studies highlights the biological relevance of this compound:

- Synthesis and Evaluation : In one study, researchers synthesized various derivatives of this compound and evaluated their biological activities. Some derivatives demonstrated significant inhibition of cancer cell proliferation in vitro .

- Mechanistic Insights : Another investigation focused on the compound's mechanism of action through mass spectrometry analysis, revealing specific binding interactions with target proteins involved in cell signaling pathways .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that similar compounds exhibit minimal systemic concentrations upon administration, indicating a potential for localized therapeutic effects without significant systemic exposure.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3-methylidenepiperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-3-5(8)7-6(4)9/h1-3H2,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFERQCSBWBFDJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34573-74-5 |

Source

|

| Record name | 3-methylidenepiperidine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。